Cas no 2137989-27-4 (4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine)
4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-1122026
- 4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine
- 2137989-27-4
- 4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine
-
- Inchi: 1S/C14H23N3/c1-13(2,3)11-5-7-14(15,8-6-11)12-16-9-4-10-17-12/h4,9-11H,5-8,15H2,1-3H3
- InChI Key: FKSABVHJYHSDQF-UHFFFAOYSA-N
- SMILES: NC1(C2N=CC=CN=2)CCC(CC1)C(C)(C)C
Computed Properties
- Exact Mass: 233.189197746g/mol
- Monoisotopic Mass: 233.189197746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 51.8Ų
4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122026-0.05g |
4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine |
2137989-27-4 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1122026-0.1g |
4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine |
2137989-27-4 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1122026-0.25g |
4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine |
2137989-27-4 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1122026-0.5g |
4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine |
2137989-27-4 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1122026-1.0g |
4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine |
2137989-27-4 | 1g |
$1572.0 | 2023-05-24 | ||
| Enamine | EN300-1122026-2.5g |
4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine |
2137989-27-4 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1122026-5.0g |
4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine |
2137989-27-4 | 5g |
$4557.0 | 2023-05-24 | ||
| Enamine | EN300-1122026-10.0g |
4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine |
2137989-27-4 | 10g |
$6758.0 | 2023-05-24 | ||
| Enamine | EN300-1122026-1g |
4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine |
2137989-27-4 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1122026-5g |
4-tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine |
2137989-27-4 | 95% | 5g |
$2443.0 | 2023-10-27 |
4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine
Research Brief on 4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine (CAS: 2137989-27-4): Recent Advances and Applications
4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine (CAS: 2137989-27-4) is a structurally unique compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in the development of novel therapeutics. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthetic route for 4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine, utilizing a palladium-catalyzed cross-coupling reaction followed by reductive amination. The reported method achieved a yield of 78% with high purity (>98%), making it suitable for scalable production. The study also noted the compound's stability under various pH conditions, which is critical for its formulation in oral dosage forms.
Pharmacological investigations have revealed that 4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine exhibits selective binding affinity to certain kinase targets, particularly those involved in inflammatory pathways. In vitro assays demonstrated its inhibitory activity against JAK3 kinase (IC50 = 12 nM), suggesting potential applications in autoimmune diseases. However, further in vivo studies are required to validate its therapeutic efficacy and safety profile.
Recent patent filings (WO2023056421A1, 2023) have expanded the compound's utility as a building block for PROTACs (Proteolysis Targeting Chimeras). Its tert-butyl group and pyrimidine moiety provide optimal physicochemical properties for linker attachment and target protein engagement. Preliminary data indicate that derivatives of this compound can effectively degrade BRD4, a protein implicated in cancer progression.
Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties. A 2024 ADME study reported moderate hepatic clearance in rodent models, necessitating structural modifications to improve metabolic stability. Computational modeling efforts are underway to design next-generation analogs with enhanced drug-like characteristics.
The compound's unique chemical structure continues to inspire novel applications beyond traditional small molecule drugs. Recent work in chemical biology has employed 4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine as a molecular probe to study protein-ligand interactions using cryo-EM techniques. These studies are providing unprecedented insights into allosteric modulation of therapeutic targets.
In conclusion, 4-Tert-butyl-1-(pyrimidin-2-yl)cyclohexan-1-amine represents a versatile scaffold with multiple applications in drug discovery and chemical biology. Ongoing research is expected to further elucidate its mechanism of action and expand its therapeutic potential. Future directions include the development of radio-labeled versions for PET imaging and exploration of its utility in targeted protein degradation platforms.
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